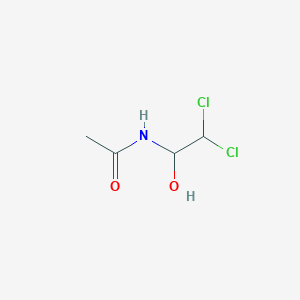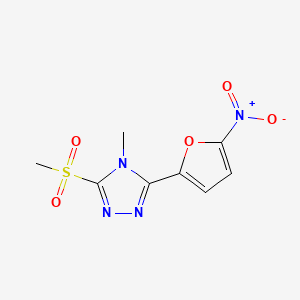
4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique qui a suscité un intérêt en raison de ses applications potentielles en chimie médicinale. Le composé présente un cycle triazole, connu pour sa stabilité et sa polyvalence dans diverses réactions chimiques. La présence de fluor et de groupes pyridine améliore encore ses propriétés chimiques, ce qui en fait un candidat précieux pour le développement de médicaments et d’autres recherches scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes:
Formation du cycle triazole : Le cycle triazole est souvent synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et du disulfure de carbone en conditions basiques.
Introduction du groupement pyridine : Le cycle pyridine peut être introduit par une réaction de substitution nucléophile, où un dérivé de pyridine approprié réagit avec l'intermédiaire triazole.
Addition du groupe fluorobenzylidène : La dernière étape implique la condensation de l'intermédiaire triazole-pyridine avec le 3-fluorobenzaldéhyde en présence d'un catalyseur approprié, tel que l'acide acétique, pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation pour garantir une qualité constante et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe thiol, conduisant à la formation de disulfures ou d'acides sulfoniques.
Réduction : Les réactions de réduction peuvent cibler le groupe imine, le convertissant en amine.
Substitution : L'atome de fluor du groupe benzylidène peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants en milieux acide ou basique.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme le carbonate de potassium.
Principaux produits
Oxydation : Disulfures, acides sulfoniques.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
Biologiquement, le composé s'est avéré prometteur comme agent antimicrobien et antifongique. Sa capacité à interagir avec des macromolécules biologiques en fait un candidat pour des études plus approfondies dans le développement de médicaments.
Médecine
En chimie médicinale, le 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol est exploré pour son potentiel en tant qu'agent anticancéreux. Sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses est particulièrement intéressante.
Industrie
Industriellement, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité thermique améliorée ou des caractéristiques électroniques uniques.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle triazole peut former des complexes stables avec des ions métalliques, ce qui peut inhiber l'activité enzymatique. Le groupe fluorobenzylidène peut améliorer l'affinité de liaison à certains récepteurs, tandis que le groupement pyridine peut participer à des liaisons hydrogène et à des interactions π-π, stabilisant l'interaction du composé avec sa cible.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further studies in drug development.
Medicine
In medicinal chemistry, 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is being explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. The fluorobenzylidene group can enhance binding affinity to certain receptors, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((3-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Unicité
La présence de l'atome de fluor dans le 4-((3-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol confère des propriétés uniques, telles qu'une lipophilie accrue et une stabilité métabolique, par rapport à ses analogues chlorés, bromés ou méthylés. Cela peut entraîner de meilleures propriétés pharmacocinétiques et une activité biologique accrue, ce qui en fait un candidat plus prometteur pour le développement de médicaments.
Propriétés
Numéro CAS |
497824-02-9 |
|---|---|
Formule moléculaire |
C14H10FN5S |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-11-5-3-4-10(8-11)9-17-20-13(18-19-14(20)21)12-6-1-2-7-16-12/h1-9H,(H,19,21)/b17-9+ |
Clé InChI |
CHVFGOOBWYDVHO-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
SMILES canonique |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)

![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012970.png)


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)
